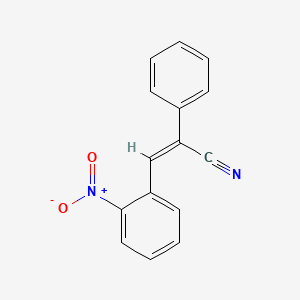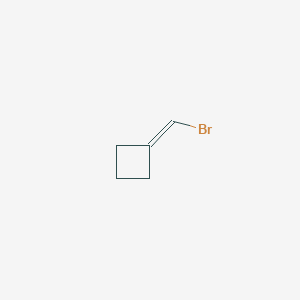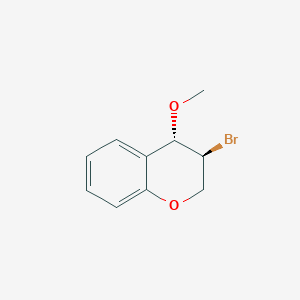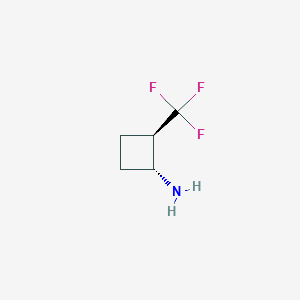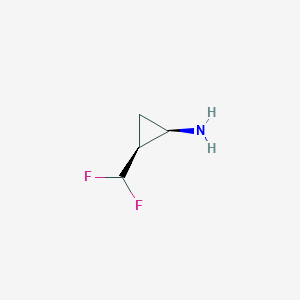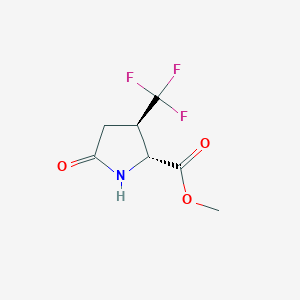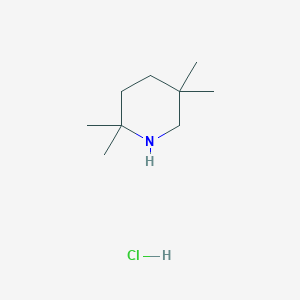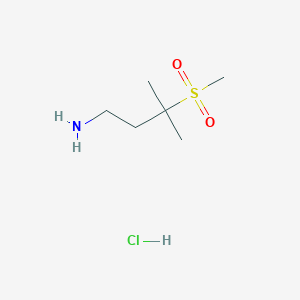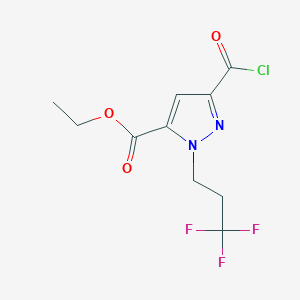
ethyl 3-(chlorocarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl 3-(chlorocarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a trifluoropropyl group and a carbonochloridoyl group, making it a unique and valuable molecule in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(chlorocarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl 5-ethynylanthranilate with substituted hydrazines and hydrazides. This method allows for the regioselective formation of the pyrazole ring . The reaction conditions often include the use of transition-metal catalysts and photoredox reactions to enhance the efficiency and selectivity of the synthesis .
Industrial Production Methods
Industrial production of this compound may involve one-pot multicomponent processes, which are advantageous due to their simplicity and cost-effectiveness. These methods utilize novel reactants and innovative reaction types to achieve high yields and purity .
化学反应分析
Types of Reactions
ethyl 3-(chlorocarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include transition-metal catalysts, photoredox catalysts, and various organic solvents. The reaction conditions may vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
科学研究应用
ethyl 3-(chlorocarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of ethyl 3-(chlorocarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- Ethyl 5-ethynylanthranilate
- 1,3,5-trisubstituted pyrazoles
- 3,4,5-trisubstituted pyrazoles
Uniqueness
ethyl 3-(chlorocarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the trifluoropropyl group enhances its stability and reactivity, making it a valuable compound for various applications .
属性
CAS 编号 |
1946814-05-6 |
|---|---|
分子式 |
C10H10ClF3N2O3 |
分子量 |
298.64 |
IUPAC 名称 |
ethyl 5-carbonochloridoyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C10H10ClF3N2O3/c1-2-19-9(18)7-5-6(8(11)17)15-16(7)4-3-10(12,13)14/h5H,2-4H2,1H3 |
InChI 键 |
JSBHGMUVOAGZJE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=NN1CCC(F)(F)F)C(=O)Cl |
规范 SMILES |
CCOC(=O)C1=CC(=NN1CCC(F)(F)F)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


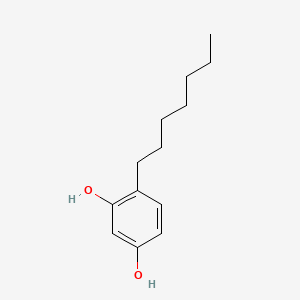
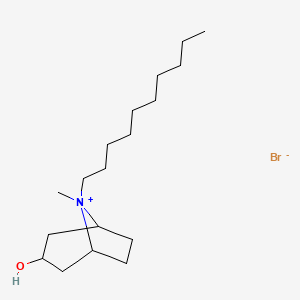
![4H-1,2,4-Triazol-4-amine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B1653683.png)
![10,12-Dimethyl-5-oxido-8-phenyl-4-oxa-3,8,10,12-tetraza-5-azoniatricyclo[7.4.0.02,6]trideca-1(9),2,5-triene-7,11,13-trione](/img/structure/B1653685.png)
